molecular formula C17H14N2O5S B093379 7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid CAS No. 118-50-3

7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid

Cat. No.: B093379
CAS No.: 118-50-3
M. Wt: 358.4 g/mol
InChI Key: XONNZQRHMVHLNV-UHFFFAOYSA-N
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Description

7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonic acid group, an amino group, and a hydroxy group. It is often used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid typically involves the coupling of aniline diazo compounds with 6-[3-(3-aminobenzamido)benzamido]-1-naphthol-3-sulfonic acid . The reaction conditions often require acidic or basic environments to facilitate the coupling process. The compound can also be synthesized through the reduction of nitro groups followed by sulfonation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, quinones, and sulfonated derivatives .

Scientific Research Applications

7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its sulfonic acid group can enhance its solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenesulfonic acid
  • 2-Naphthylamine-1-sulfonic acid
  • 4-Amino-1-naphthalenesulfonic acid
  • 1,5-Naphthalenedisulfonic acid

Uniqueness

7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c18-12-3-1-2-10(6-12)17(21)19-13-4-5-15-11(7-13)8-14(9-16(15)20)25(22,23)24/h1-9,20H,18H2,(H,19,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONNZQRHMVHLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059475
Record name 2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-50-3
Record name 7-[(3-Aminobenzoyl)amino]-4-hydroxy-2-naphthalenesulfonic acid
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Record name m-Aminobenzoyl J acid
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Record name 2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-
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Record name 2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-
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Record name 7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulphonic acid
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